N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a hybrid heterocyclic compound combining a carbazole scaffold with a coumarin-derived acetamide moiety. The 4-methyl-2-oxo-2H-chromen-7-yloxy group introduces a coumarin-based pharmacophore, which is associated with antioxidant and enzyme-inhibitory effects . This compound’s structural complexity suggests applications in targeted drug design, particularly in modulating protein interactions or enzymatic pathways.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H24N2O5/c1-14-10-24(29)32-22-12-16(6-8-17(14)22)31-13-23(28)26-21-5-3-4-18-19-11-15(30-2)7-9-20(19)27-25(18)21/h6-12,21,27H,3-5,13H2,1-2H3,(H,26,28) |
InChI Key |
OFTOGHFILWTWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.
Coupling with Chromen-7-yl Acetate: This step involves the coupling of the carbazole derivative with 4-methyl-2-oxo-2H-chromen-7-yl acetate under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The methoxy group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Signaling Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O) are expected near 1678 cm⁻¹, aligning with coumarin-based analogues (e.g., 2k and 6a ) .
- NMR Trends : The carbazole protons in the target compound would resonate downfield (δ 6.5–8.0 ppm), similar to aromatic protons in 6b (δ 7.2–8.4 ppm) .
- Solubility : The methoxy and methyl groups on the carbazole and coumarin moieties likely reduce aqueous solubility compared to hydroxypropyl-substituted analogues (e.g., ).
Research Findings and Gaps
- Evidence Limitations: No direct biological data (e.g., IC₅₀ values) are available for the target compound in the provided evidence. Comparisons rely on structural extrapolation.
- Critical Insights :
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound with potential biological activities. Its structure combines a carbazole moiety with a chromenyl group, suggesting diverse pharmacological properties. This article examines its biological activity, including antimicrobial, antitumor, and neuroprotective effects, supported by relevant data and case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.4 g/mol
Structural Features
The compound features:
- A carbazole core , known for its antitumor properties.
- A chromenyl group , which is often associated with antioxidant and anti-inflammatory activities.
This unique combination may enhance its biological interactions compared to simpler derivatives.
| Feature | Description |
|---|---|
| Carbazole Core | Antitumor properties |
| Chromenyl Group | Antioxidant and anti-inflammatory activities |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Gram-positive bacteria : The compound showed effective inhibition against Staphylococcus aureus and Enterococcus species.
- Mechanism of Action : The bactericidal activity is attributed to the inhibition of protein synthesis and disruption of nucleic acid production .
Antitumor Activity
The compound's structural components suggest potential antitumor effects:
- Cell Line Studies : In vitro studies on various cancer cell lines have indicated cytotoxic effects with IC50 values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) for certain derivatives .
- Structure–Activity Relationship (SAR) : The presence of specific functional groups enhances cytotoxicity against tumor cells, indicating that modifications in the molecular structure can lead to improved efficacy .
Neuroprotective Effects
Research indicates that carbazole derivatives may possess neuroprotective properties:
- Neuroprotection Studies : Compounds similar to N-(6-methoxycarbazole) have shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegeneration .
- Mechanisms : These effects are likely mediated through the modulation of neuroinflammatory pathways and antioxidant activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of a series of carbazole derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant activity with an MBIC (Minimum Biofilm Inhibitory Concentration) of 62.216–124.432 μg/mL .
Case Study 2: Antitumor Activity Assessment
In a comparative study of various carbazole derivatives against lung adenocarcinoma cells, N-(6-methoxycarbazole) exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
